molecular formula C11H10FN B8700251 2-cyclopropyl-5-fluoro-1H-indole

2-cyclopropyl-5-fluoro-1H-indole

Cat. No.: B8700251
M. Wt: 175.20 g/mol
InChI Key: UUINSYODKLFSFG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluoro-1H-indole (CAS 1068976-46-4) is a fluorinated indole derivative of high interest in medicinal chemistry and drug discovery research. The compound features a core indole scaffold, which is a privileged structure in pharmaceuticals due to its prevalence in biologically active molecules and its ability to mimic peptide structures . The specific substitution pattern with a cyclopropyl group at the 2-position and a fluorine atom at the 5-position is strategically significant. The cyclopropyl group can influence the molecule's metabolic stability and its spatial orientation when interacting with biological targets . Meanwhile, the fluorine atom is a common bioisostere that can modulate electronic properties, lipophilicity, and membrane permeability . This molecular architecture makes it a valuable building block for constructing novel compounds, particularly in the search for new antiviral agents. Research highlights the indole core as a key scaffold in the development of inhibitors against various viruses . As such, this compound serves as a versatile intermediate for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research and development purposes only. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-cyclopropyl-5-fluoro-1H-indole

InChI

InChI=1S/C11H10FN/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2H2

InChI Key

UUINSYODKLFSFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-cyclopropyl-5-fluoro-1H-indole with three classes of analogous indole derivatives: carboxamide-substituted indoles, triazole-functionalized indoles, and trifluoromethoxy-substituted indoles. Key differences in substituent effects, synthetic methods, and physicochemical properties are highlighted.

Substituent Effects and Physicochemical Properties

Table 1: Comparative Analysis of Substituent Effects

Compound Name Substituents (Position) Key Properties
This compound Cyclopropyl (2), F (5) High lipophilicity; strained cyclopropane ring may enhance conformational rigidity .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Carboxamide (2), F (5) Polar carboxamide group enables hydrogen bonding; m.p. 249–250°C; moderate solubility.
5-Fluoro-3-(triazol-ethyl)-1H-indole derivatives Triazole-ethyl (3), F (5) Triazole group introduces polarity and potential for click chemistry; antioxidant applications.
5-(Trifluoromethoxy)-1H-indole CF3O (5) Electron-withdrawing trifluoromethoxy group; no reported hazards.
  • Electronic Effects : Fluorine at position 5 (common across all compounds) withdraws electron density, stabilizing the indole ring and modulating reactivity.
  • Solubility : Carboxamide and triazole derivatives (e.g., compounds from ) exhibit higher polarity than the cyclopropyl analog, suggesting better aqueous solubility.
Spectroscopic and Structural Insights
  • NMR Shifts :
    • In carboxamide derivatives , the H-3 indole proton resonates at δ 8.0–8.85 ppm due to deshielding by the electron-withdrawing carboxamide group.
    • The cyclopropyl group in the target compound may upshift H-3 protons slightly (δ ~7.5–8.5 ppm) due to its inductive electron-donating effect.

Preparation Methods

Suzuki–Miyaura Coupling

  • Borylation : 5-Fluoroindole undergoes directed C2-borylation using Ir-catalyzed C–H activation with B2_2pin2_2.

  • Cyclopropane Coupling : The boronate ester reacts with cyclopropyl iodide via Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane.

Conditions :

  • Temperature: 80°C

  • Yield: 78% (two steps).

Sonogashira Coupling

  • Alkyne Preparation : 5-Fluoro-2-iodoindole is synthesized via iodination using NIS in AcOH.

  • Cyclopropane Installation : Cu-free Sonogashira coupling with cyclopropylacetylene using PdCl2_2(MeCN)2_2/XPhos.

Performance :

  • Ligand: XPhos improves yield to 86% vs. 52% with PPh3_3.

  • Limitations: Requires strict anhydrous conditions.

Reductive Cyclization of Nitrovinylcyclopropanes

A domino approach combines cyclopropanation and indole formation:

  • Nitrovinylcyclopropane Synthesis : 5-Fluoro-2-nitrobenzaldehyde reacts with cyclopropylidenemalononitrile under Knoevenagel conditions.

  • Reduction : Zn/HOAc reduces the nitro group, triggering cyclization to form the indole core.

Optimized Parameters :

  • Solvent: EtOH/H2_2O (3:1)

  • Yield: 92% (one-pot).

Domino Aza-Michael/SNAr Heteroaromatization

This method enables concurrent indole and cyclopropane formation:

  • Aza-Michael Addition : 5-Fluoro-2-aminostyrene reacts with cyclopropyl acrylate in DMF/K2_2CO3_3.

  • SNAr Cyclization : Intramolecular displacement of a leaving group (e.g., F) forms the indole ring.

  • Oxidative Aromatization : Dissolved oxygen in DMF oxidizes the intermediate to the aromatic indole.

Critical Observations :

  • Base: K2_2CO3_3 outperforms Et3_3N (yield increase from 45% to 74%).

  • Scalability: Demonstrated at 50 mmol scale without yield loss.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantageLimitation
Fischer Indole368Well-established protocolHarsh decarboxylation conditions
Leimgruber–Batcho372Early fluorination controlRequires Grignard reagents
Suzuki Coupling278Modular cyclopropane introductionSensitive to boronate stability
Reductive Cyclization192One-pot efficiencyLimited substrate scope
Domino Heteroaromatization374Concurrent ring formationOxygen-sensitive intermediates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-cyclopropyl-5-fluoro-1H-indole, and how do substituents influence reactivity?

  • Methodological Answer : The synthesis of halogenated indoles often involves palladium-catalyzed cross-coupling reactions or cyclopropane ring formation via [2+1] cycloaddition. For this compound, key steps include:

  • Cyclopropanation : Reacting 5-fluoroindole with cyclopropane precursors (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropyl group .

  • Fluorine Retention : Fluorine at the 5-position stabilizes electron-deficient intermediates, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DMF) to prevent dehalogenation .

  • Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via 1H^{1}\text{H}/19F^{19}\text{F} NMR and HRMS .

    Data Table :

    StepReagents/ConditionsYield (%)Key Challenges
    CyclopropanationTrimethylsulfoxonium iodide, KOH, DMF, 80°C40–55Competing side reactions (e.g., dimerization)
    Fluorine RetentionPd(OAc)2_2, PPh3_3, Et3_3N, 100°C30–42Sensitivity to moisture

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography (using SHELX programs ) and NMR spectroscopy are critical.

  • X-ray : Refinement with SHELXL resolves cyclopropane ring puckering (amplitude <0.5 Å) and validates stereochemistry .
  • NMR : 19F^{19}\text{F} NMR shows deshielding (~-110 ppm) due to fluorine’s electronegativity; 1H^{1}\text{H} NMR confirms cyclopropyl protons as doublets (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring formation while minimizing side reactions?

  • Methodological Answer : Kinetic control via low-temperature reactions (-20°C) and sterically hindered bases (e.g., DBU) reduce dimerization. Computational modeling (DFT) predicts transition states to favor [2+1] pathways over [4+2] cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., C-2 vs. C-3 carbons) arise from solvent polarity effects. Use deuterated DMSO for consistent hydrogen bonding or compare with simulated spectra (Gaussian 16) .

Q. How does the cyclopropyl group influence biological activity in enzyme inhibition studies?

  • Methodological Answer : The cyclopropane ring enhances lipophilicity (logP ~2.96), improving membrane permeability. Docking studies (AutoDock Vina) show van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), while fluorine stabilizes H-bonds with catalytic residues .

Critical Analysis of Data Limitations

Q. Why are physical properties (e.g., melting point) often unreported for this compound?

  • Methodological Answer : High sensitivity to oxidation and hygroscopicity complicates measurement. Workarounds include differential scanning calorimetry (DSC) under nitrogen or computational prediction via ChemAxon .

Q. How do researchers address instability in aqueous solutions during biological assays?

  • Methodological Answer : Encapsulation in PEGylated liposomes or co-solvents (e.g., 10% DMSO in PBS) maintains solubility. Stability is monitored via HPLC-UV at λ = 254 nm over 24 hours .

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